Pinoxaden

Catalog No.
S586709
CAS No.
243973-20-8
M.F
C23H32N2O4
M. Wt
400.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pinoxaden

CAS Number

243973-20-8

Product Name

Pinoxaden

IUPAC Name

[8-(2,6-diethyl-4-methylphenyl)-7-oxo-1,2,4,5-tetrahydropyrazolo[1,2-d][1,4,5]oxadiazepin-9-yl] 2,2-dimethylpropanoate

Molecular Formula

C23H32N2O4

Molecular Weight

400.5 g/mol

InChI

InChI=1S/C23H32N2O4/c1-7-16-13-15(3)14-17(8-2)18(16)19-20(26)24-9-11-28-12-10-25(24)21(19)29-22(27)23(4,5)6/h13-14H,7-12H2,1-6H3

InChI Key

MGOHCFMYLBAPRN-UHFFFAOYSA-N

SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C

Solubility

Solubilities (g/L): acetone 250; dichloromethane >500; ethyl acetate 130; hexane 1.0; methanol 260; octanol 140; toluene 130
In water, 220 mg/L at 25 °C

Synonyms

Axial(TM)

Canonical SMILES

CCC1=CC(=CC(=C1C2=C(N3CCOCCN3C2=O)OC(=O)C(C)(C)C)CC)C

Selective Control of Grass Weeds in Cereals

A significant area of research explores pinoxaden's ability to target grass weeds in cereal crops like wheat and barley. Studies demonstrate that pinoxaden satisfactorily controls various monocotyledonous weed species, with effectiveness depending on factors like application timing, dosage, specific weed species, growth stage, and density ([PDF] Pinoxaden - A new active ingredient for grass weed control in cereals of South-West Poland).

Here are some specific research findings:

  • Field experiments have shown pinoxaden to be successful against complex weed flora in wheat, including both monocots and dicots (Bio efficacy of Pinoxaden on Weed Flora and Yield of Wheat (Triticum aestivum L.): ).
  • Research investigates pinoxaden's efficacy against herbicide-resistant weeds. While effective against some grass weeds, studies have reported cross-resistance to pinoxaden in certain diclofop-resistant Italian ryegrass populations, indicating the need for combination treatments or alternative herbicides in such cases (Performance of Pinoxaden on the Control of Diclofop-Resistant Italian Ryegrass (Lolium perenne L. ssp. multiflorum) in Winter Wheat: ).

Pinoxaden is a selective herbicide belonging to the phenylpyrazole class of chemicals. Its chemical formula is C23H32N2O4, and it has a molecular weight of 400.5 g/mol. Pinoxaden is primarily used in agricultural settings for the control of grass weeds in various crops, including cereals and oilseeds. The herbicide operates by inhibiting the enzyme acetyl-coenzyme A carboxylase, which is crucial for fatty acid biosynthesis in plants. This mechanism disrupts the normal growth processes of target weeds, leading to their eventual death .

Pinoxaden exerts its herbicidal effect by inhibiting acetyl-CoA carboxylase (ACCase), a key enzyme involved in fatty acid synthesis in plants []. ACCase inhibition disrupts the production of essential fatty acids, ultimately leading to impaired plant growth and death [].

Toxicity:

  • Pinoxaden exhibits low acute oral and dermal toxicity in rats [].
  • It is not a skin sensitizer but can cause mild eye irritation [].

Environmental Considerations:

Pinoxaden is classified as slightly toxic to aquatic organisms []. Proper handling and application procedures are crucial to minimize environmental impact.

During its synthesis and degradation. The primary synthetic route involves multiple steps, including diazotization, Suzuki cross-coupling reactions, and aminolysis. For instance, the key intermediate dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate is produced through a series of reactions with yields reaching up to 97.3% purity .

In terms of degradation, pinoxaden degrades rapidly in aerobic soil conditions with half-lives ranging from 2 to 3 days, primarily forming the degradate M2 . The degradation products are less toxic than the parent compound, contributing to its environmental safety profile.

Pinoxaden exhibits significant biological activity as a herbicide. Its primary action is the inhibition of acetyl-coenzyme A carboxylase, which is essential for fatty acid synthesis in plants. This inhibition leads to stunted growth and eventual death of susceptible grass species while having minimal impact on broadleaf plants . Toxicological studies indicate that pinoxaden has low acute toxicity in mammals, with an LD50 greater than 5000 mg/kg in rats, suggesting a favorable safety profile for non-target organisms .

The synthesis of pinoxaden involves several key steps:

  • Preparation of Intermediates:
    • Dimethyl 2-(2,6-diethyl-4-methylphenyl)malonate is synthesized via diazotization followed by a Suzuki coupling reaction.
    • 1,4,5-Oxadiazepane dihydrobromide is obtained through esterification and cyclization reactions.
  • Final Synthesis:
    • The final product is formed through aminolysis of the malonate intermediate with oxadiazepane followed by acylation using pivaloyl chloride. This process yields pinoxaden with high purity (99.9%) and efficiency (64% yield) over two steps .

Pinoxaden is primarily utilized in agriculture as a selective herbicide for controlling grass weeds in cereal crops such as wheat and barley. It is effective against various grass species while being safe for broadleaf crops. Its application helps improve crop yields by reducing competition from unwanted grasses . Additionally, pinoxaden's rapid degradation in soil minimizes long-term environmental impact.

Studies on pinoxaden's interactions have focused on its metabolic pathways and potential effects on non-target organisms. Research indicates that pinoxaden undergoes significant metabolic transformations in mammals, primarily through cleavage of its ester linkages, resulting in metabolites that are less toxic than the parent compound . Furthermore, its low acute toxicity suggests limited risk to human health when used according to guidelines.

Pinoxaden shares similarities with several other herbicides within the same class or related classes. Here are some comparable compounds:

Compound NameChemical ClassMode of ActionUnique Features
Cloquintocet-mexylPhenylpyrazoleEnhances efficacy of other herbicidesOften used in combination formulations
Quizalofop-P-ethylAryloxyphenoxyInhibits acetyl-coenzyme A carboxylaseTargeted mainly at grass weeds
ClethodimCyclohexenoneInhibits fatty acid synthesisEffective against a wide range of grass species
Fenoxaprop-P-ethylAryloxyphenoxyInhibits acetyl-coenzyme A carboxylaseBroad-spectrum control over grassy weeds

Uniqueness of Pinoxaden: Pinoxaden's distinctiveness lies in its specific mode of action targeting acetyl-coenzyme A carboxylase while exhibiting low toxicity to non-target organisms and rapid soil degradation properties. This combination enhances its effectiveness and environmental safety compared to other herbicides.

Color/Form

Fine white powde

XLogP3

4.6

Density

1.16 at 21 °C

LogP

log Kow = 3.2

Odor

Odorless

Melting Point

120.5-121.6 °C

UNII

U55GLF9LV9

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Pinoxaden (NOA 407855) is a representative of the new phenylpyrazolin class of chemicals. The mode of action is the inhibition of the enzyme, acetyl-coenzyme A carboxylase (ACCase). ACCase activity in plants can be attributed to two isoenzymes located in different compartments of the plant cell, the chloroplast and the cytosol. The chloroplastic enzyme is responsible for the de novo biosynthesis of all fatty acids in the cell. The malonyl-coenzyme A produced by the cytosolic ACCase is required for fatty acid elongation to form very long-chain fatty acids, and for the biosynthesis of flavonoids and malonylated metabolites. Pinoxaden has been found to inhibit both the chloroplastic and the cytosolic ACCase enzyme in gramineae.

Vapor Pressure

2.0X10-4 mPa at 20 °C; 4.6X10-4 mPa at 25 °C /SRC: 3.5X10-9 mm Hg at 25 °C/

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

243973-20-8

Wikipedia

Pinoxaden

Biological Half Life

In a ... rabbit metabolism study, a single oral dose of (Phenyl-1-(14)C) NOA 407855 (/pinoxaden/ Batch/lot # ILA-8.1B-5 and ILA-8.1C-1B; radiochemical purity $98.9%) was administered in aqueous 0.5% carboxymethylcellulose and 0.1% Tween 80 to female Chbb-HM rabbits (3/dose) via gavage at nominal dose levels of 0.5 and 300 mg/kg. Urine, feces, and blood samples were collected up to 168 hours after dosing. ... Half lives for radioactivity in the blood were 3 and 12 hours for the low and high dose groups, and radioactivity in blood was non-detectable by 48 and 96 hours for the low and high dose groups.

Use Classification

Agrochemicals -> Herbicides
Herbicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

Pinoxaden can be produced by condensation of 2-6-diethyl-4-methylphenylacetic tert-butylanhydride, hydrazine, and diethylene glycol.

Storage Conditions

Store in a cool, dry place. Do not store near seeds, fertilizers, or foodstuffs. /Axial Herbicide/
MaxImum Storage Temp: 95 °F (35 °C) Minimum Storage Temp: 14 °F (-10 °C). Store the material in a well-ventilated, secure area out of reach of children and domestic animals. Do not store food, beverages or tobacco products in the storage area. Prevent eating, drinking, tobacco use, and cosmetic application in areas where there is a potential for exposure to the material. Wash thoroughly with soap and water after handling. /Axial Herbicide/
Safe Storage of Pesticides. Always store pesticides in their original containers, complete with labels that list ingredients, directions for use, and first aid steps in case of accidental poisoning. Never store pesticides in cabinets with or near food, animal feed, or medical supplies. Do not store pesticides in places where flooding is possible or in places where they might spill or leak into wells, drains, ground water, or surface water. /Residential users/

Dates

Modify: 2023-08-15

Explore Compound Types